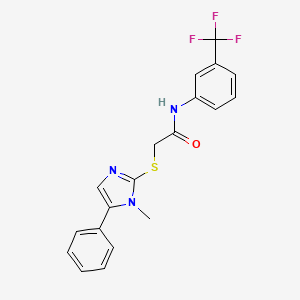

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Beschreibung

This compound features a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the benzimidazole moiety to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore for target binding .

Eigenschaften

IUPAC Name |

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c1-25-16(13-6-3-2-4-7-13)11-23-18(25)27-12-17(26)24-15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVMQFMFKBWLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, identified by its CAS number 932514-54-0, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃N₃OS |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 932514-54-0 |

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The presence of the imidazole moiety may enhance its interaction with these targets.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Studies

Several studies have explored the anticancer potential of imidazole-based compounds:

- In vitro Studies : Compounds similar to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, derivatives exhibited IC50 values ranging from 16.38 μM to over 100 μM, indicating their potency in inhibiting cancer cell growth .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented:

- Testing Against Fungal Strains : Research indicates that imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives demonstrated MIC values between 64 and 512 μg/mL against these strains .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzimidazole-Thioether Linkages

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

- Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-bromophenyl-substituted thiazole and introduces a triazole-phenoxymethyl bridge.

- Key Data :

- Functional Impact : The bromine atom increases molecular weight and may enhance halogen bonding, but reduces solubility compared to the trifluoromethyl group in the target compound.

3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

- Structural Differences : Substitutes the 3-(trifluoromethyl)phenyl group with a 2,4-dinitrophenyl ring and adds a benzamide linkage.

Analogues with Trifluoromethyl Substitutions

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13)

- Structural Differences : Replaces the benzimidazole-thioether with a benzothiazole ring and positions the trifluoromethyl group on the benzothiazole rather than the phenylacetamide.

- Synthesis : Yielded 19% under microwave irradiation, indicating challenging synthesis compared to conventional methods for benzimidazole derivatives .

- Functional Impact : The benzothiazole core may alter binding affinity in biological targets due to differences in aromatic stacking interactions.

Analogues with Variable Aryl Substituents

Compounds 9a–9e (e.g., 9a: 2-phenylthiazole; 9b: 4-fluorophenyl; 9d: 4-methylphenyl) exhibit systematic variations in aryl substituents on the thiazole ring. Key observations:

- Electron-Withdrawing Groups (e.g., 9b: 4-F) : Enhance polarity but reduce membrane permeability.

- Electron-Donating Groups (e.g., 9d: 4-CH3) : Improve solubility but may weaken target binding.

- Comparative Data :

| Compound | Substituent | Melting Point (°C) | C (%) (Exp/Calc) |

|---|---|---|---|

| 9a | 2-Phenyl | 198–200 | 62.50/62.56 |

| 9b | 4-Fluorophenyl | 205–207 | 58.30/58.35 |

| Target | 3-CF3 | Not reported | - |

Q & A

Q. Stability Data :

| Condition | Degradation (%) at 24 hrs |

|---|---|

| Aqueous solution, RT | 45 |

| Dry, −20°C | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.